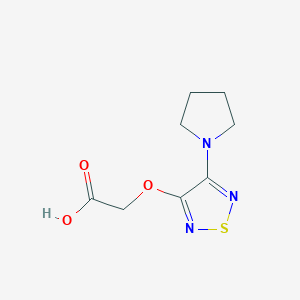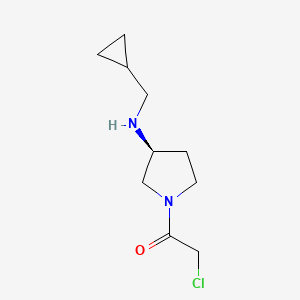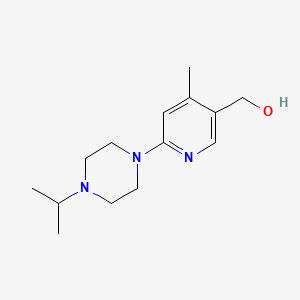
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol is a chemical entity that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with an isopropyl group, a pyridine ring with a methyl group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol typically involves multiple steps. One common method includes the reaction of 4-methyl-3-pyridinemethanol with 4-isopropylpiperazine under specific conditions. The reaction is often carried out in a solvent such as 1,4-dioxane and requires the presence of a base like sodium tert-butoxide. The mixture is stirred at elevated temperatures, around 90°C, for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as converting the pyridine ring to a piperidine ring.
Substitution: The hydrogen atoms on the piperazine or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-methyl-3-pyridinecarboxylic acid, while reduction can produce 4-methylpiperidine derivatives.
Applications De Recherche Scientifique
(6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially inhibiting their activity. The pyridine ring may also play a role in binding to active sites, while the methanol group can form hydrogen bonds, enhancing the compound’s affinity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methylpiperazin-1-yl)-3-pyridinemethanol
- (4-Isopropylpiperazin-1-yl)-3-pyridinemethanol
- (4-Methylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol
Uniqueness
The uniqueness of (6-(4-Isopropylpiperazin-1-yl)-4-methylpyridin-3-yl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the isopropyl and methanol groups provides distinct properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C14H23N3O |
|---|---|
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
[4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H23N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-9,11,18H,4-7,10H2,1-3H3 |
Clé InChI |
XPCGOICVBQILRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1CO)N2CCN(CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


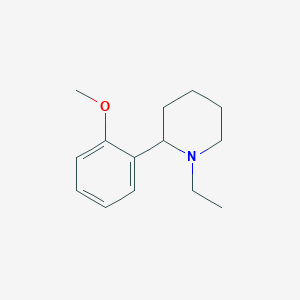
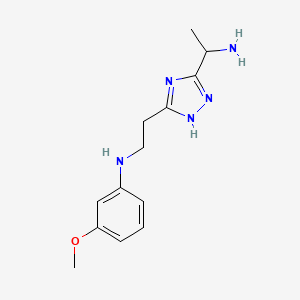
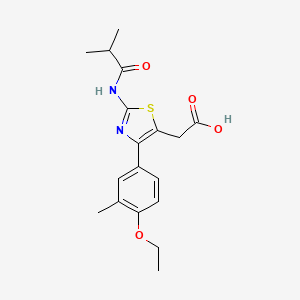
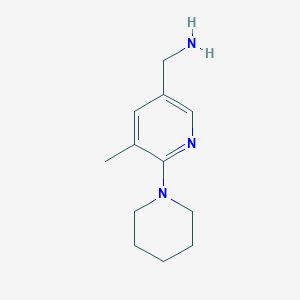

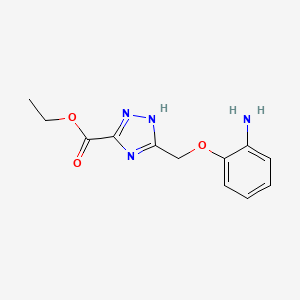
![4-Chloro-8,9-dihydro-7H-pyrimido[4,5-B]azepine-6-carboxylic acid](/img/structure/B11794452.png)
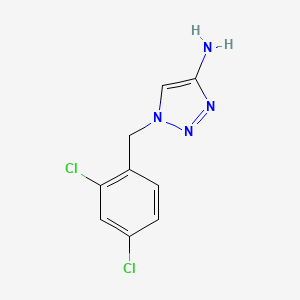
![2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
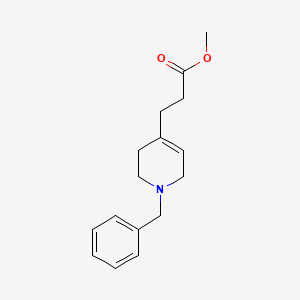
![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
